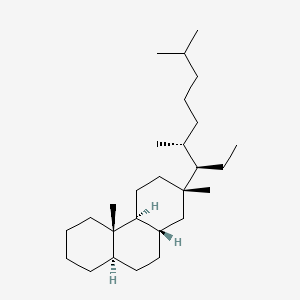

14,15-Secocholestane

Descripción

Propiedades

Número CAS |

131896-90-7 |

|---|---|

Fórmula molecular |

C27H50 |

Peso molecular |

374.7 g/mol |

Nombre IUPAC |

(4aS,4bS,7S,8aS,10aR)-7-[(3R,4R)-4,8-dimethylnonan-3-yl]-4a,7-dimethyl-1,2,3,4,4b,5,6,8,8a,9,10,10a-dodecahydrophenanthrene |

InChI |

InChI=1S/C27H50/c1-7-24(21(4)12-10-11-20(2)3)26(5)18-16-25-22(19-26)14-15-23-13-8-9-17-27(23,25)6/h20-25H,7-19H2,1-6H3/t21-,22+,23-,24-,25+,26+,27+/m1/s1 |

Clave InChI |

GQMPTTYZVYHRBY-IWQSBPKASA-N |

SMILES |

CCC(C(C)CCCC(C)C)C1(CCC2C(C1)CCC3C2(CCCC3)C)C |

SMILES isomérico |

CC[C@H]([C@H](C)CCCC(C)C)[C@]1(CC[C@H]2[C@H](C1)CC[C@@H]3[C@@]2(CCCC3)C)C |

SMILES canónico |

CCC(C(C)CCCC(C)C)C1(CCC2C(C1)CCC3C2(CCCC3)C)C |

Sinónimos |

14,15-secocholestane 5-alpha-14,15-secocholestane |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Research Implications

The structural uniqueness of this compound underscores its niche role as a biomarker, while 9,10-secocholestanes and 14,15-EET derivatives dominate therapeutic applications. Future studies could explore hybrid molecules combining secocholestane’s stability with EET’s bioactivity for targeted drug delivery.

Métodos De Preparación

Formation of 5α-Cholest-14-en-3β-yl Acetate

Cholesterol is acetylated at C3 using acetic anhydride and pyridine to yield 3β-acetoxy cholesterol. Subsequent isomerization and functional group manipulations generate 5α-cholest-14-en-3β-yl acetate (4) , a critical intermediate for ozonolysis.

Ozonolysis and Oxidation

Ozonolysis of the Δ14 double bond in 4 cleaves the C14–C15 bond, followed by reductive workup (e.g., Zn/HOAc) to yield a diol. Oxidation of the diol with Jones reagent (CrO3/H2SO4) produces 5α-14,15-secocholesta-3,14,15-trione (8) .

Clemmensen Reduction and Tosylation

Clemmensen reduction (Zn-Hg/HCl) of the C14 and C15 ketones in 8 selectively yields 5α-(17R,20R)-14,15-secocholest-15-ol (11) . Tosylation of the C15 hydroxyl with tosyl chloride introduces a leaving group, facilitating subsequent reduction.

Final Reduction to this compound

Treatment of the tosylated intermediate with lithium aluminum hydride (LiAlH4) removes the tosyl group and reduces residual carbonyls, yielding This compound (12) .

Table 1: Summary of Key Steps in the 12-Step Synthesis of this compound

| Step | Reaction | Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | Acetylation | Acetic anhydride, pyridine | 3β-Acetoxy cholesterol |

| 4 | Ozonolysis | O3, Zn/HOAc | Diol |

| 6 | Oxidation | CrO3/H2SO4 | 3,14,15-Trione (8 ) |

| 9 | Clemmensen Reduction | Zn-Hg/HCl | 15-Hydroxy-secocholestane |

| 11 | Tosylation | TsCl, pyridine | Tosylate intermediate |

| 12 | Reduction | LiAlH4 | This compound (12 ) |

Alternative Pathways and Modifications

Secosterol Aldehyde Intermediates

This compound derivatives are accessible via ozonolysis of cholesterol-derived secosterols. For example, ozonolysis of 3β-hydroxy-5-oxo-5,6-secocholestan-6-al (secosterol-A) generates intermediates that can be reduced to secocholestane analogs. However, secosterol-A is prone to dehydration and aldol condensation, necessitating careful control of reaction conditions.

Stereochemical Considerations

The stereochemistry at C17 and C20 is critical for biological activity. The use of chiral auxiliaries or asymmetric reductions (e.g., NaBH4/CeCl3) can enhance diastereoselectivity during Clemmensen reduction. For instance, LiAlH4 reduction in anhydrous THF preferentially yields the (17R,20R) configuration.

Analytical Characterization

Spectroscopic Data

-

NMR : The C14–C15 cleavage is confirmed by the absence of δ 1.0–1.2 ppm signals for C18 and C19 methyl groups in the parent cholestane. New carbonyl signals (δ 210–220 ppm in 13C NMR) appear in trione intermediates.

-

Mass Spectrometry : Molecular ion peaks at m/z 372.3 ([M]+- ) and fragment ions at m/z 257.2 (loss of side chain) confirm the secocholestane structure.

Chromatographic Validation

Gas chromatography–mass spectrometry (GC-MS) comparisons with authentic standards are used to verify purity and structural integrity.

Challenges and Optimizations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.